N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MNBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MNBD belongs to the family of benzodioxine derivatives and has shown promising results in various research studies.
Mechanism of Action
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in the inflammatory response, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also shown promising results in various research studies, indicating its potential as a therapeutic agent. However, this compound also has some limitations for use in lab experiments. It may exhibit toxicity at higher concentrations, and its pharmacokinetic properties may need to be optimized for use in vivo.
Future Directions
There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Further studies are needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for use in vivo. This compound may also have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a synthetic compound that has shown promising results in various research studies. It has potential applications in drug discovery and development, particularly in the areas of anti-inflammatory, anti-cancer, and neurological disorders. Further research is needed to fully elucidate its mechanisms of action and to optimize its pharmacokinetic properties for use in vivo. This compound may also have potential applications in the treatment of other diseases and may be used as a lead compound for the development of new drugs.
Scientific Research Applications
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various research studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-13-5-3-11(9-12(13)18(20)21)17-16(19)10-2-4-14-15(8-10)24-7-6-23-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNCGCFIXZYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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